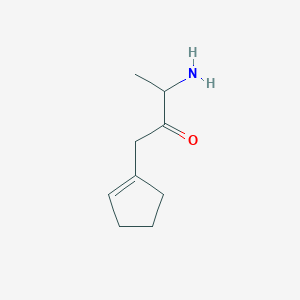

3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one

Description

3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one is a β-aminoketone derivative characterized by a cyclopentenyl substituent at position 1 and an amino group at position 3 of the butanone backbone.

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

3-amino-1-(cyclopenten-1-yl)butan-2-one |

InChI |

InChI=1S/C9H15NO/c1-7(10)9(11)6-8-4-2-3-5-8/h4,7H,2-3,5-6,10H2,1H3 |

InChI Key |

UDSASXDAQLKHPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)CC1=CCCC1)N |

Origin of Product |

United States |

Preparation Methods

Chemical synthesis typically involves constructing the butan-2-one backbone followed by introduction of the amino group and cyclopent-1-en-1-yl substituent.

Stepwise Functionalization:

Starting from cyclopentene derivatives, the synthesis involves functionalization at the 1-position with a butan-2-one moiety. The amino group is introduced via reductive amination or nucleophilic substitution on suitable precursors.Nucleophilic Displacement and Cyclization:

Literature on related compounds suggests that double nucleophilic displacement reactions, especially involving 1,3-dihaloalkanes or disulfonates, are effective for constructing cyclic and amino-substituted ketones. Sodium sulfide or other nucleophiles can facilitate ring closure or substitution to yield amino-ketone derivatives with cyclopentene rings.Representative Synthetic Scheme:

Although specific schemes for this exact compound are scarce, analogous syntheses of amino-cyclopentene ketones proceed through:- Preparation of 1-(cyclopent-1-en-1-yl)butan-2-one intermediate via aldol condensation or Michael addition.

- Introduction of the amino group by reductive amination using ammonia or amine sources in the presence of reducing agents.

- Purification and isolation of the target compound.

Yields and Conditions:

Reported yields for similar amino-ketones range from moderate to high (60-90%), depending on reagents and reaction conditions. Typical conditions include mild heating, inert atmosphere, and use of catalysts or reducing agents.

Enzymatic and Biocatalytic Methods

Recent advances highlight enzymatic transamination as a highly selective and environmentally friendly route to amino ketones.

Transaminase-Catalyzed Amination:

The enzymatic conversion of 4-hydroxybutan-2-one to (R)-3-aminobutan-1-ol has been demonstrated using R-selective transaminase enzymes. Although this substrate differs slightly from the target compound, the principle applies to the amination of ketones bearing cyclic substituents.Process Parameters:

Optimal enzymatic reactions are carried out at pH 6 to 9, temperatures between 20 and 40 degrees Celsius, and reaction times of 12 to 48 hours. Amino donors such as isopropylamine or other amino acids are used in the presence of coenzymes like pyridoxal phosphate.Enzyme Screening and Efficiency:

Multiple transaminase enzymes have been screened, with several showing 100% conversion to the desired R-enantiomer and minimal formation of the S-enantiomer. This high enantioselectivity is critical for pharmaceutical applications.Advantages:

The enzymatic method offers a single-step, commercially viable, and environmentally benign process with high purity (>99.5%) of the product. This method is scalable and avoids multi-step chemical syntheses involving hazardous reagents.

Comparative Summary Table of Preparation Methods

| Preparation Method | Key Steps | Reaction Conditions | Yield/Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Chemical synthesis via nucleophilic substitution | Functionalization of cyclopentene, amination via reductive amination | Mild heating, inert atmosphere | 60-90% yield | Established protocols, versatile | Multi-step, possible side reactions |

| Enzymatic transamination | Biocatalytic amination of ketone substrates | pH 6-9, 20-40°C, 12-48 h | Up to 100% conversion, >99.5% purity | High enantioselectivity, green chemistry | Requires enzyme availability, optimization |

No direct, detailed synthetic routes for 3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one were found in isolated literature; however, analogies from related amino ketones and cyclopentene derivatives provide a reliable basis for synthesis planning.

Enzymatic methods, while demonstrated for related amino ketones, represent a promising frontier for this compound, especially for obtaining enantiomerically pure forms critical in medicinal chemistry.

The molecular formula of 3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one is C9H15NO with a molecular weight of 153.22 g/mol.

No physical property data such as melting or boiling points are widely reported, indicating that characterization is an area for further research.

The preparation of 3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one can be approached through classical chemical synthesis involving nucleophilic substitution and reductive amination or via modern enzymatic transamination processes. Chemical methods are well-established but may involve multiple steps and less selectivity. Enzymatic approaches offer high enantioselectivity, operational simplicity, and environmental benefits, although they require access to specific biocatalysts.

Future research should focus on developing and optimizing enzymatic protocols tailored to this compound, alongside detailed characterization of physical and chemical properties to support industrial application.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopentene ring and butanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

- 2-(Dibenzylamino)-1-phenylbutan-1-one (10b)

- 3-Amino-1-phenylbutan-1-ol (rac-8)

- (S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

Table 1: Structural and Functional Group Comparison

Key Observations :

Key Observations :

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Observations :

Reactivity and Functionalization

- Oxidative Stability : Cyclopentenyl groups (as in the target compound) may undergo oxidation to epoxides or diols under mild conditions, unlike phenyl-substituted analogues .

- Nucleophilic Additions: The amino group in β-aminoketones facilitates iminium formation, enabling catalytic asymmetric reactions (e.g., Michael additions) .

Biological Activity

3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structural features, including an amino group and a cyclopentene moiety, suggest various interactions with biological targets, making it a candidate for further investigation.

Chemical Structure

The chemical structure of 3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one can be represented as follows:

The biological activity of this compound is hypothesized to involve several mechanisms, including:

- Enzyme Inhibition : The amino group may allow the compound to interact with active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding : The structural features could facilitate binding to specific receptors, altering signaling pathways.

- Electrophilic Interactions : The cyclopentene ring might act as an electrophile, reacting with nucleophilic sites on proteins and affecting their function.

Biological Activities

Research findings indicate that 3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, the related compound 1-(Cyclopent-1-en-1-yl)propan-2-one has demonstrated antimicrobial effects, suggesting that 3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one may share this characteristic.

Anti-inflammatory Effects

There is evidence to suggest that compounds with similar frameworks can modulate inflammatory responses. The potential for 3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one to influence inflammatory pathways warrants further exploration.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of compounds related to 3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one. For example:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of cytokine production | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Synthesis and Derivatives

The synthesis of 3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one can be achieved through various organic reactions. Understanding its derivatives can provide insights into enhancing its biological activity. For instance, modifications at the amino group or cyclopentene ring may lead to increased potency or selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.